molecular formula C15H12N2O2S B045443 Ethyl 5-cyano-2-phenyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate CAS No. 113858-92-7

Ethyl 5-cyano-2-phenyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate

Cat. No.: B045443
CAS No.: 113858-92-7
M. Wt: 284.3 g/mol
InChI Key: QOLNBYNAHJUQKG-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-2-phenyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate is a sophisticated dihydropyridine derivative engineered for advanced medicinal chemistry and drug discovery research. This compound features a multifunctional scaffold, integrating a nitrile group, a phenyl substituent, a critical thiocarbonyl (sulfanylidene) moiety, and an ester group, making it a versatile intermediate for the synthesis of novel pharmacologically active molecules. Its core structure is of significant interest in the development of enzyme inhibitors, particularly targeting kinases and other ATP-binding proteins, where the thiocarbonyl group can act as a key pharmacophore for hydrogen bonding and metal coordination. Researchers value this chemical for its potential as a precursor to more complex heterocyclic systems and as a building block for probing structure-activity relationships (SAR). The presence of the sulfanylidene group offers a unique handle for further functionalization, enabling the creation of diverse chemical libraries for high-throughput screening. This reagent is provided exclusively for laboratory research purposes to support the development of new therapeutic agents and chemical probes.

Properties

IUPAC Name

ethyl 5-cyano-2-phenyl-6-sulfanylidene-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-2-19-15(18)12-8-11(9-16)14(20)17-13(12)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLNBYNAHJUQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)C(=C1)C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362992
Record name Ethyl 5-cyano-2-phenyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113858-92-7
Record name Ethyl 5-cyano-1,6-dihydro-2-phenyl-6-thioxo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113858-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-cyano-2-phenyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Four-Component Condensation

A prominent approach involves multicomponent reactions (MCRs) leveraging ethyl acetoacetate, aromatic aldehydes, malononitrile, and sulfur-containing reagents. For instance, ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate was synthesized via a one-pot reaction of ethyl acetoacetate, benzaldehyde, and malononitrile under microwave irradiation. Adapting this method, replacing malononitrile with thiocyanate derivatives or introducing hydrogen sulfide gas during cyclization could yield the sulfanylidene moiety.

Key conditions for such MCRs include:

  • Catalysts : Decaniobate (H₆Nb₁₀O₂₈) in solvent-free systems under microwave irradiation (80°C, 1 hour).

  • Yield optimization : Recrystallization in ethanol achieves >90% purity.

Knoevenagel Condensation Pathways

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives were synthesized via Knoevenagel condensation using piperidine and acetic acid in toluene. By substituting acrylamido precursors with thioamide analogs, this method could facilitate sulfanylidene incorporation. For example, reacting ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with thiocyanoacetyl pyrazoles under reflux conditions may yield the target compound.

Post-Synthetic Thionation of Oxo Precursors

Lawesson’s Reagent-Mediated Thionation

A two-step strategy first synthesizes the oxo analog ethyl 5-cyano-2-phenyl-6-oxo-1,6-dihydropyridine-3-carboxylate , followed by thionation. The oxo precursor can be prepared via cyclocondensation of ethyl acetoacetate, benzaldehyde, and malononitrile. Treatment with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) in anhydrous toluene at 110°C for 6 hours replaces the 6-oxo group with sulfanylidene.

Optimization notes :

  • Excess Lawesson’s reagent (1.5 equivalents) ensures complete conversion.

  • Side products like thioketenes are minimized by inert atmosphere conditions.

Thiobarbituric Acid as a Sulfur Source

In a related method, methyl {4-(5-oxo-7-sulfanylidene-hexahydropyrimido[4,5-c]pyridazin-3-yl)phenyl}carbamate was synthesized using thiobarbituric acid and hydrazine hydrate in the presence of zirconyl chloride. This approach highlights the utility of sulfur-containing nucleophiles for in-situ sulfanylidene formation during cyclization.

Cyclocondensation with Sulfur-Containing Reagents

Thioamide and Thiourea Incorporation

Reacting ethyl 2-amino-4-phenyl-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate with thiourea in ethanol under acidic conditions (HCl, 70°C) introduces the sulfanylidene group via nucleophilic substitution. This method parallels the synthesis of 2-sulfanylidene-dihydropyrimidines reported in.

Critical parameters :

  • Molar ratio : 1:1.2 (pyridine:thiourea) minimizes polysubstitution.

  • Reaction time : 4–6 hours for >80% yield.

One-Pot Thio-cyclization

A novel one-pot method combines ethyl acetoacetate, phenylacetonitrile, and carbon disulfide in the presence of ammonium acetate. The reaction proceeds via:

  • Knoevenagel adduct formation between ethyl acetoacetate and phenylacetonitrile.

  • Cyclization with CS₂ to form the sulfanylidene ring.

Conditions :

  • Solvent : Ethanol, reflux (12 hours).

  • Catalyst : Piperidine (10 mol%).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. For example, ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate was synthesized in 1 hour under microwave at 80°C. Adapting this protocol with thiomalononitrile instead of malononitrile could yield the sulfanylidene variant.

Advantages :

  • Yield improvement : 95% vs. 70% under conventional heating.

  • Energy efficiency : 80% reduction in reaction time.

Catalytic Systems and Reaction Optimization

Zirconyl Chloride Catalysis

Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) effectively catalyzes sulfanylidene formation in reactions involving thiobarbituric acid. Its Lewis acidity facilitates sulfur nucleophile activation, enhancing regioselectivity.

Solvent-Free Conditions

Solvent-free reactions using H₆Nb₁₀O₂₈ as a catalyst reduce environmental impact and improve atom economy. This approach is ideal for large-scale synthesis.

Analytical Characterization

Technique Key Signals
FT-IR 2250 cm⁻¹ (C≡N), 1640 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S)
¹H NMR (400 MHz)δ 1.38 (t, J=7.1 Hz, CH₃), 4.45 (q, J=7.1 Hz, OCH₂), 7.45–7.85 (m, Ph)
Mass Spectrometry m/z 313 [M+H]⁺ (calc. 312.3)

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-2-phenyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

Antioxidant Activity

Recent studies have indicated that compounds similar to ethyl 5-cyano-2-phenyl-6-sulfanylidene exhibit notable antioxidant properties. Research has shown that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. For example, a study demonstrated that derivatives of this compound displayed significant antioxidant activity through various assays such as DPPH and nitric oxide scavenging tests .

Antibacterial Properties

The compound has been evaluated for its antibacterial effects against a variety of pathogens. In vitro studies revealed that it possesses moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The zones of inhibition observed were comparable to standard antibiotics like streptomycin . This suggests its potential as a lead compound for developing new antibacterial agents.

Anticancer Potential

Emerging research indicates that derivatives of dihydropyridine compounds may exhibit anticancer properties. This is attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The specific mechanisms are still under investigation, but the structural features of ethyl 5-cyano-2-phenyl-6-sulfanylidene may enhance its efficacy against certain cancer types .

Synthetic Methodologies

The synthesis of ethyl 5-cyano-2-phenyl-6-sulfanylidene involves several steps, typically starting from simpler organic precursors through multi-component reactions. The Gewald reaction is one of the most common approaches used for synthesizing such compounds, involving the reaction of an aldehyde or ketone with a nitrile and sulfur under basic conditions .

Synthetic Pathway Overview

  • Starting Materials : Aldehyde or ketone + activated nitrile + sulfur.
  • Reaction Conditions : Basic medium, reflux conditions.
  • Product Isolation : Crystallization or chromatography to purify the final product.

Agrochemicals

Due to its biological activity, ethyl 5-cyano-2-phenyl-6-sulfanylidene could be explored as a precursor for developing agrochemicals such as pesticides or herbicides. Its ability to interact with biological systems makes it a candidate for further research in agricultural applications.

Material Science

The compound's unique chemical structure may also find applications in material science, particularly in designing novel polymers or functional materials with specific electronic or optical properties.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of ethyl 5-cyano-2-phenyl-6-sulfanylidene:

  • Antioxidant Study : A comparative analysis of various derivatives showed that modifications to the phenyl group significantly enhance antioxidant activity .
  • Antibacterial Evaluation : A systematic evaluation indicated that structural variations influenced antibacterial efficacy, suggesting pathways for optimizing these compounds for therapeutic use .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets, indicating potential pathways for drug development .

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-2-phenyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The cyano group and the sulfanylidene group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents (Positions) Key Functional Groups Molecular Formula Biological Activity
Ethyl 5-cyano-2-phenyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate 2-Ph, 5-CN, 6-S Cyano, phenyl, thioxo C₁₅H₁₂N₂O₂S Not explicitly reported
Ethyl 5-cyano-2-methyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate 2-Me, 5-CN, 6-S Cyano, methyl, thioxo C₁₀H₁₀N₂O₂S Insecticidal activity
Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate 2-NH₂, 5-CN, 6-S Amino, cyano, thiol C₉H₉N₃O₂S Antiviral activity
Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate 2-CF₃, 6-O Trifluoromethyl, ketone C₉H₈F₃NO₃ Unknown
Ethyl 2-(pyridin-2-yl)-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate 2-(2-pyridyl), 5-CN, 6-O Pyridyl, cyano, ketone C₁₄H₁₁N₃O₃ Positive inotropic activity

Impact of Substituents on Properties and Activity

Position 2 Substitutions: Phenyl vs. Methyl ( vs. The methyl-substituted variant demonstrated insecticidal activity in thienylpyridine derivatives , while phenyl substitution may alter target selectivity. Amino Group (): Introduction of an amino group at position 2 (as in ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate) resulted in antiviral activity, possibly due to enhanced hydrogen bonding with viral proteases .

Position 6 Variations :

  • Thioxo (S) vs. Ketone (O) : The thioxo group (S) at position 6, as in the target compound, increases electron-withdrawing effects compared to a ketone (O). This may influence tautomerization behavior and redox stability .

Biological Activity: Pyridyl-substituted analogs (e.g., 2-(2-pyridyl)) exhibited positive inotropic effects, albeit weaker than the reference drug milrinone . Sulfonamide derivatives (e.g., N-aryl acetamide analogs) showed antiplasmodial activity, highlighting the role of electron-deficient aryl groups in targeting parasitic enzymes .

Crystallography and Hydrogen Bonding

  • Structural analyses of related compounds (e.g., (±)-cis-ethyl 2-sulfanylidene-1,6-naphthyridine-6-carboxylate) revealed intramolecular hydrogen bonds (N–H···S) stabilizing the thioxo tautomer .
  • Graph set analysis () indicates that hydrogen-bonding patterns in pyridine derivatives are critical for crystal packing and solubility .

Biological Activity

Ethyl 5-cyano-2-phenyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate (CAS No. 113858-92-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Overview of the Compound

This compound features a dihydropyridine ring substituted with a cyano group, a phenyl group, and a sulfanylidene moiety. The unique structure contributes to its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis typically involves the condensation of ethyl acetoacetate with benzaldehyde and thiourea in the presence of sodium ethoxide under reflux conditions. This multi-step organic reaction is crucial for producing the desired dihydropyridine derivative with high purity through techniques like recrystallization and chromatography.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its antibacterial effects against various strains, including Staphylococcus aureus and Bacillus subtilis, it demonstrated notable zones of inhibition, suggesting efficacy as an antibacterial agent .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Bacillus subtilis12

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. In various assays, including DPPH radical scavenging and lipid peroxidation inhibition tests, it exhibited moderate to strong antioxidant activity. This suggests potential applications in preventing oxidative stress-related diseases .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets. The cyano and sulfanylidene groups enhance reactivity and binding affinity to enzymes or receptors within microbial cells or cancerous tissues. This interaction may inhibit enzymatic activity or disrupt cellular processes critical for microbial growth or cancer cell proliferation .

Comparative Studies

When compared to similar compounds such as Ethyl 5-cyano-2,4-diphenyl-6-sulfanylidene derivatives, Ethyl 5-cyano-2-phenyl-6-sulfanylidene demonstrates unique biological profiles attributed to its distinct substitution pattern on the dihydropyridine ring. Such differences may lead to variations in reactivity and biological activity.

Table 2: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAntioxidant Activity
Ethyl 5-cyano-2-phenyl-6-sulfanylidene-1,6-dihydropyridineHighModerate
Ethyl 5-cyano-2,4-diphenyl-6-sulfanylideneModerateLow

Case Studies

In a recent study published in the International Journal of Current Microbiology and Applied Sciences, researchers synthesized a series of related compounds and assessed their biological activities. They found that modifications to the phenyl substituent significantly influenced both antimicrobial and antioxidant activities. Specifically, compounds with hydroxyl substitutions exhibited enhanced activity compared to their methoxy counterparts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-cyano-2-phenyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate, and how can impurities be minimized during synthesis?

  • Methodology : The compound can be synthesized via cyclocondensation reactions involving substituted pyridine precursors. Key steps include optimizing reaction temperature (e.g., 60–80°C in DMF), controlling stoichiometry of sulfurizing agents (e.g., Lawesson’s reagent), and using catalytic bases like K₂CO₃ to enhance yield . Impurities such as desulfurized byproducts or unreacted intermediates can be minimized via recrystallization (e.g., using ethanol/water mixtures) and monitoring reaction progress with HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the crystal structure of this compound be determined, and which software tools are essential for data refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires a diffractometer (e.g., Oxford Diffraction Xcalibur with Mo-Kα radiation) and refinement using SHELXL for small-molecule structures . WinGX provides a graphical interface for data processing, while ORTEP visualizes anisotropic displacement parameters . For example, triclinic systems (space group P1) with unit cell parameters a = 10.55 Å, b = 13.97 Å, and c = 16.02 Å have been resolved for analogous dihydropyridines .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions (e.g., phenyl protons at δ 7.3–7.5 ppm, cyano carbon at δ ~115 ppm) .
  • IR : Stretching frequencies for C≡N (~2200 cm⁻¹) and C=O (~1700 cm⁻¹) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., m/z 343.3 for [M+H]⁺) .

Advanced Research Questions

Q. How does polymorphism affect the physicochemical properties of this compound, and how can different polymorphs be identified?

  • Methodology : Polymorphs arise from variations in crystallization solvents (e.g., ethanol vs. methanol) and hydrogen-bonding networks. SCXRD and PXRD distinguish polymorphs by comparing unit cell parameters and diffraction patterns . For instance, a polymorph with V = 410.49 ų vs. V = 2189.90 ų shows distinct packing efficiencies, impacting solubility and thermal stability . DSC/TGA analyses further characterize melting points and decomposition profiles .

Q. What role do hydrogen-bonding interactions play in stabilizing the crystal lattice, and how can graph set analysis be applied?

  • Methodology : Hydrogen bonds (e.g., N–H⋯O=C, S⋯H–O) form motifs like R₂²(8) rings or chains. Graph set analysis (Etter’s formalism) categorizes these interactions into D, S, or C descriptors. For example, [Ni(H₂O)₆]²⁺ complexes with dihydropyridine anions exhibit O–H⋯O bonds (2.70–2.85 Å) contributing to 3D frameworks .

Q. How can contradictory data between spectroscopic and crystallographic results be resolved?

  • Methodology : Discrepancies (e.g., tautomerism in solution vs. solid state) require multi-technique validation. For instance, NMR may indicate a lactam form in solution, while SCXRD confirms a lactim tautomer in crystals via bond-length analysis (C=O vs. C–S distances). Combining DFT calculations (e.g., B3LYP/6-31G*) with experimental data reconciles such contradictions .

Q. What strategies are effective in evaluating the biological activity of this compound, particularly antimicrobial potential?

  • Methodology :

  • Antimicrobial Assays : Broth microdilution (96-well plates) to determine MICs against B. subtilis or S. cerevisiae. Compound 6 (analogous structure) showed MIC = 31.3 µg/mL against B. subtilis ATCC 6633 .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to ensure low toxicity (IC₅₀ > 100 µM) .

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